

# The Discovery and First Isolation of Pure Americium Compounds: A Technical Guide

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## Compound of Interest

Compound Name: *Americium trinitrate*

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## Abstract

This technical guide provides a detailed account of the discovery and first isolation of pure compounds of the synthetic element Americium (Am). Discovered in 1944 as part of the Manhattan Project, Americium, specifically the isotope  $^{241}\text{Am}$ , was the fourth transuranic element to be identified. The first isolation of a pure, weighable quantity of an americium compound was a landmark achievement in radiochemistry, accomplished by Burris B. Cunningham and L. B. Asprey. This document outlines the nuclear synthesis pathway, details the intricate experimental protocols of the first chemical isolation, presents the available quantitative data, and visualizes the logical and experimental workflows involved in this historic scientific endeavor.

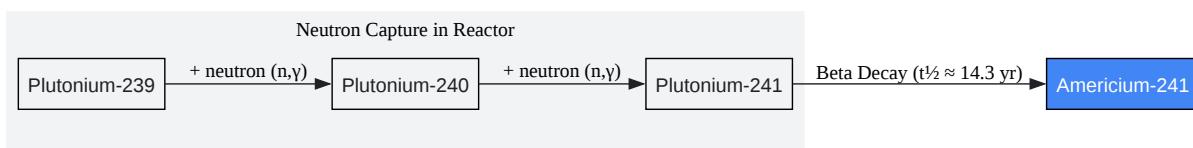
## Discovery and Synthesis

Americium was first synthesized in 1944 by American chemists Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory, a facility central to the Manhattan Project.<sup>[1][2]</sup> The element, with atomic number 95, was produced by the intense neutron bombardment of Plutonium-239 ( $^{239}\text{Pu}$ ) in a nuclear reactor.<sup>[1][3]</sup>

The synthesis of Americium-241 (241Am) is a multi-step nuclear process. Initially, a 239Pu target captures a neutron to become 240Pu. This is followed by a second neutron capture, yielding 241Pu.[2][4] The 241Pu isotope is unstable and undergoes beta decay, emitting a beta particle and an antineutrino to transform into 241Am.[2][3] The half-life of 241Pu is approximately 14.3 years, meaning that 241Am gradually "grows" into aged plutonium samples over time.[2][4]

The sequence of nuclear reactions is as follows:

- First Neutron Capture:  $^{239}\text{Pu} + n \rightarrow ^{240}\text{Pu} + \gamma$
- Second Neutron Capture:  $^{240}\text{Pu} + n \rightarrow ^{241}\text{Pu} + \gamma$
- Beta Decay:  $^{241}\text{Pu} \rightarrow ^{241}\text{Am} + \beta^- + \bar{\nu}_e$



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**Figure 1:** Nuclear Synthesis Pathway of Americium-241.

## First Isolation of a Pure Americium Compound

The formidable challenge of separating and purifying the minuscule quantities of newly synthesized americium from the bulk plutonium and highly radioactive fission products fell to Burris B. Cunningham, a pioneer in ultramicrochemistry.[5][6] Working with L. B. Asprey, Cunningham successfully isolated the first visible, pure compound of americium, a significant feat that required the development and refinement of specialized micro-scale chemical techniques.[1]

## Experimental Protocol

The first isolation was performed on the microgram scale, utilizing techniques developed for the earlier isolation of plutonium.[1][5] The source material was a quantity of plutonium containing the daughter  $^{241}\text{Am}$  isotope.[1] The separation procedure was a multi-stage precipitation process designed to first remove the vast excess of plutonium and then to concentrate the americium.

#### Starting Material:

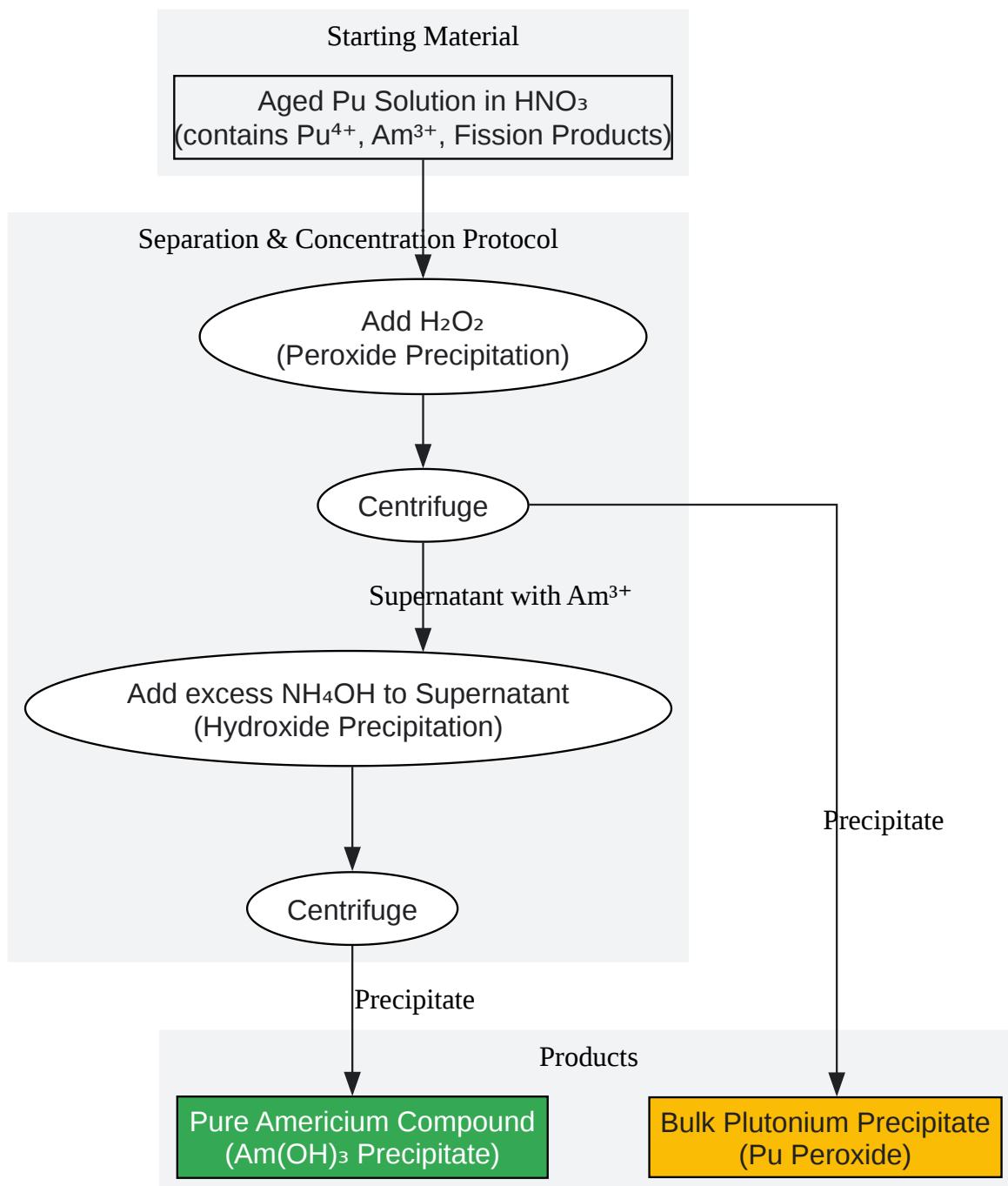
- Aged plutonium solution in ~1M nitric acid, containing  $^{241}\text{Am}$  and rare earth fission products. The plutonium had been previously purified via repeated hydrogen peroxide precipitations to remove initial rare earth impurities.[1]

#### Methodology:

- Plutonium Peroxide Precipitation (Bulk Pu Removal):
  - To the nitric acid solution containing the plutonium and americium, hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) was added.
  - This step selectively precipitates the bulk of the plutonium as plutonium peroxide ( $\text{Pu}_2\text{O}_7 \cdot x\text{H}_2\text{O}$ ), a dense, solid compound.[1]
  - Americium, in its stable +3 oxidation state, does not form an insoluble peroxide under these conditions and remains in the acidic supernatant solution.[1] This step was highly effective, with less than 2% of the americium co-precipitating with the plutonium peroxide. [1]
  - The mixture was centrifuged, and the supernatant containing the americium was carefully decanted.
- Hydroxide Precipitation (Americium Concentration):
  - To the decanted supernatant, an excess of aqueous ammonia ( $\text{NH}_4\text{OH}$ ) was added.
  - This action neutralizes the acid and precipitates the small amount of plutonium remaining in the solution as plutonium(IV) hydroxide ( $\text{Pu}(\text{OH})_4$ ).

- Crucially, Americium(III) hydroxide ( $\text{Am(OH)}_3$ ) is also insoluble in excess ammonia and co-precipitates with the remaining plutonium hydroxide.[\[1\]](#) This step served to effectively carry and concentrate the americium fraction.  $\text{Am(OH)}_3$  is a pink-colored solid.[\[7\]](#)
- The hydroxide precipitate, containing the concentrated americium, was separated from the solution by centrifugation.

- Iterative Purification:
  - The hydroxide precipitate was re-dissolved in nitric acid.
  - The entire two-step precipitation cycle (peroxide precipitation followed by hydroxide precipitation) could be repeated to achieve higher purity if necessary.
- Final Isolation:
  - The final purified americium hydroxide was converted to other pure compounds, such as the oxide, for weighing and characterization. The final weighing operations were performed on an americium oxide residue obtained from a solution of americium nitrate.[\[1\]](#)



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**Figure 2:** Experimental Workflow for the First Isolation of Americium.

## Quantitative Data

The initial experiments by Cunningham and his colleagues were performed on the ultramicroscale, dealing with exceptionally small quantities of material. While the exact mass of the first isolated pure americium compound is not specified in the available abstracts, the work provided the first experimental values for its physical properties.

Parameter	Value	Source
Separation Efficiency		
Am co-precipitation with Pu Peroxide	< 2%	<a href="#">[1]</a>
Physical Properties of 241Am		
Alpha Half-Life	490 ± 14 years	<a href="#">[1]</a>
Scale of Ultramicrochemistry		
Mass of first weighed Plutonium Oxide (for context)	2.77 micrograms	<a href="#">[5]</a> <a href="#">[6]</a>
Mass of first isolated Curium Oxide (for context)	~40 micrograms	<a href="#">[8]</a>

Note: The half-life value for 241Am was later refined by further measurements.

## Conclusion

The discovery and subsequent isolation of americium were triumphs of nuclear and inorganic chemistry. The synthesis, reliant on the novel technology of nuclear reactors, confirmed theories of transuranic elements. The isolation, achieved through elegant and precise ultramicrochemical manipulations, demonstrated that synthetic elements could be purified and studied in tangible quantities. These foundational experiments by Seaborg, James, Morgan, Ghiorso, Cunningham, and Asprey not only introduced a new element to the periodic table but also paved the way for the investigation of the entire actinide series, expanding our fundamental understanding of matter.

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